molecular formula C5H3BClF3KN B597984 Potassium (2-chloropyridin-3-yl)trifluoroborate CAS No. 1201899-19-5

Potassium (2-chloropyridin-3-yl)trifluoroborate

Cat. No.: B597984
CAS No.: 1201899-19-5
M. Wt: 219.44
InChI Key: VBOQRLKCEKQPPP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Potassium (2-chloropyridin-3-yl)trifluoroborate, also known as Potassium 2-chloropyridine-3-trifluoroborate, is a type of organotrifluoroborate . Organotrifluoroborates are versatile and stable boronic acid surrogates . They are primarily used as nucleophilic coupling reagents in the formation of carbon-carbon (C-C) bonds .

Mode of Action

The compound interacts with its targets through Suzuki-Miyaura cross-coupling reactions . In these reactions, the organotrifluoroborate acts as a nucleophile, donating an electron pair to form a bond with an electrophilic aryl halide . This results in the formation of a new C-C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is crucial for the formation of C-C bonds, which are fundamental in organic synthesis and medicinal chemistry .

Pharmacokinetics

As a boronic acid surrogate, it is expected to have good stability and compatibility with a wide range of functional groups . These properties could potentially impact its bioavailability, but further studies are needed to confirm this.

Result of Action

The primary result of the compound’s action is the formation of new C-C bonds . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis and medicinal chemistry .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is bench-stable, meaning it can withstand commonly used and harsh reaction conditions . Additionally, it is compatible with a wide range of functional groups, allowing it to be used in diverse chemical environments

Chemical Reactions Analysis

Potassium (2-chloropyridin-3-yl)trifluoroborate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound .

Scientific Research Applications

Properties

IUPAC Name

potassium;(2-chloropyridin-3-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BClF3N.K/c7-5-4(6(8,9)10)2-1-3-11-5;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOQRLKCEKQPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(N=CC=C1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BClF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746426
Record name Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201899-19-5
Record name Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1201899-19-5
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